molecular formula C4H9Br2NO2 B080427 (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide CAS No. 15159-65-6

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Cat. No. B080427
CAS RN: 15159-65-6
M. Wt: 262.93 g/mol
InChI Key: JDLMXICGDYZOJH-DFWYDOINSA-N
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Description

"(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide" falls into the category of brominated amino acids, which are of significant interest in organic and medicinal chemistry due to their utility in peptide synthesis, molecular structure studies, and potential therapeutic applications. These compounds can serve as building blocks for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated amino acids typically involves halogenation reactions where bromine is introduced into an existing amino acid or its derivative. One common method for the synthesis of similar compounds is the direct bromination of the corresponding amino acid under controlled conditions to ensure the specificity of the reaction and to protect functional groups that might be sensitive to reaction conditions (Yamada, Hida, & Yamada, 2007).

Scientific Research Applications

Synthesis and Structural Analysis

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide plays a crucial role in the synthesis of various compounds. For instance, it has been used in the synthesis of amino acids and their derivatives, which are vital in biochemistry and pharmaceutical studies. Hanson and Mohamed (1997) demonstrated its use in preparing excitatory amino acids via a key step involving the preparation of methyl 3-bromo-5-methylisoxazole-4-carboxylate (Hanson & Mohamed, 1997). Similarly, Kuzʼmenko et al. (2020) utilized it in the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, demonstrating its application in creating complex organic compounds (Kuzʼmenko, Divaeva, & Morkovnik, 2020).

X-ray Crystallographic Analysis

In structural biology, this compound has been used for X-ray crystallographic analysis to determine the stereochemistry of complex molecules. For example, Nakamura et al. (1976) used the hydrobromide of its methyl ester derivative for X-ray analysis to determine the stereochemistry of amino acids in bestatin, an inhibitor of certain aminopeptidases (Nakamura et al., 1976).

Antimicrobial Activity Studies

Tlekhusezh et al. (1999) explored the antimicrobial properties of derivatives of this compound, highlighting its potential in the development of new antimicrobial agents (Tlekhusezh, Tyukhteneva, Badovskaya, & Aleksandrova, 1999).

Application in Amino Acid Analysis

Sakaguchi et al. (2015) developed a novel amino acid analysis method using derivatization of multiple functional groups, including the amino group of this compound, demonstrating its utility in enhancing the sensitivity of amino acid detection using liquid chromatography/tandem mass spectrometry (Sakaguchi, Kinumi, Yamazaki, & Takatsu, 2015).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of water .

properties

IUPAC Name

(2S)-2-amino-4-bromobutanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMXICGDYZOJH-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CBr)[C@@H](C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369967
Record name (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

CAS RN

15159-65-6
Record name (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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